REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11]C=O)=[CH:7][C:6]=1[O:14]C)(=O)C.O.[Li+].[OH-]>C1COCC1>[CH3:1][O:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:6]=1[OH:14] |f:2.3|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=C1)OC=O)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The volatiles were removed under reduced pressure
|
Type
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EXTRACTION
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Details
|
The residue was extracted with EA (50 mL×3)
|
Type
|
WASH
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Details
|
The organic phase was washed with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtrated
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give black oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column (PE:EA=3:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |